molecular formula C27H28FN5O3 B2440616 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1251580-69-4

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2440616
CAS No.: 1251580-69-4
M. Wt: 489.551
InChI Key: FILNPNMMWATNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H28FN5O3 and its molecular weight is 489.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-methoxyethyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O3/c1-36-16-15-32-19-29-25-23(20-5-3-2-4-6-20)17-33(26(25)27(32)35)18-24(34)31-13-11-30(12-14-31)22-9-7-21(28)8-10-22/h2-10,17,19H,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILNPNMMWATNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antibacterial activity, and interactions with biological targets.

Chemical Structure

The chemical formula of the compound is C26H28FN5O3C_{26}H_{28}FN_5O_3, characterized by a complex structure that includes a piperazine moiety and a pyrrolo-pyrimidine framework. The presence of the fluorophenyl group and methoxyethyl substituent contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects. Key areas of investigation include:

  • Enzyme Inhibition
    • The compound has shown promising results as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
    • Kinetic studies indicate that the compound may act as a competitive inhibitor of diphenolase activity in tyrosinase, which is relevant for skin pigmentation disorders and melanoma treatment .
  • Antibacterial Activity
    • Preliminary screening has demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial agents .
  • Binding Interactions
    • Docking studies have elucidated the binding interactions between this compound and various biological macromolecules, indicating its potential as a lead compound for further drug development .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of several derivatives of piperazine, including this compound. Results indicated that compounds with the piperazine nucleus exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Study 2: Enzyme Interaction
    Another research effort focused on the interaction of this compound with AChE. The study utilized Lineweaver-Burk plots to determine kinetic parameters, revealing that the compound effectively inhibited AChE activity at micromolar concentrations, suggesting its potential role in therapeutic strategies for cognitive enhancement .

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
AChE InhibitionCompetitive inhibition
Antibacterial ActivityModerate to strong against S. typhi and B. subtilis
Tyrosinase InhibitionCompetitive inhibition

Table 2: Kinetic Parameters for AChE Inhibition

CompoundKm (mM)Vmax (μmol/min)Inhibition Type
5-{...}0.512Competitive
Control (No inhibitor)0.820N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.